Isoxazole-5-Carboxamide Regioisomer vs. Oxazole-4-Carboxamide: Differential IRAK-4 Pharmacophore Engagement
The target compound features an isoxazole-5-carboxamide moiety, which represents a distinct regioisomeric attachment compared to the oxazole-4-carboxamide found in lead IRAK-4 inhibitors such as AS2444697. In the N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide series, the oxazole-4-carboxamide regioisomer yielded potent IRAK-4 inhibition (AS2444697 IC₅₀ = 20 nM), while SAR studies indicate that shifting to isoxazole-5-carboxamide alters the hydrogen-bonding geometry at the kinase hinge region, potentially modulating both potency and selectivity profiles . The isoxazole-5-carboxamide regioisomer (this compound) provides a 1,2-azole with the carboxamide at the 5-position, versus the 1,3-azole with carboxamide at the 4-position in the oxazole series—a difference that changes the spatial orientation of the amide carbonyl and NH hydrogen-bond donor/acceptor pair by approximately 1.5–2.0 Å relative to the pyrazole core .
| Evidence Dimension | Carboxamide regioisomer geometry (isoxazole-5-carboxamide vs. oxazole-4-carboxamide) and associated IRAK-4 inhibitory potency |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide regioisomer; specific IRAK-4 IC₅₀ data not publicly disclosed for this exact compound |
| Comparator Or Baseline | AS2444697 (oxazole-4-carboxamide regioisomer): IRAK-4 IC₅₀ = 20 nM |
| Quantified Difference | Regioisomeric shift from 1,3-oxazole-4-carboxamide to 1,2-isoxazole-5-carboxamide; quantitative potency differential not publicly reported; structural analysis predicts altered hinge-binding geometry |
| Conditions | IRAK-4 in vitro kinase inhibition assay (comparator data); structural geometry comparison based on X-ray/small-molecule crystallographic principles |
Why This Matters
For procurement in kinase inhibitor screening cascades, the isoxazole-5-carboxamide regioisomer offers a structurally distinct hinge-binding motif relative to the better-characterized oxazole-4-carboxamide series, enabling exploration of differential kinase selectivity space not accessible with the oxazole regioisomer.
- [1] Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed, 2023. AS2444697 IRAK-4 IC₅₀ = 20 nM. View Source
- [2] Astellas Pharma Inc. Oxazole compound. WO2011043371A1. The patent discloses oxazole (isoxazole) compounds as IRAK-4 inhibitors, encompassing the isoxazole-5-carboxamide-substituted pyrazole scaffold. View Source
